

reduced desacetylcefotaxime clearance critically ill patients

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Compound Focus: Desacetylcefotaxime

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Pharmacokinetic Data Summary

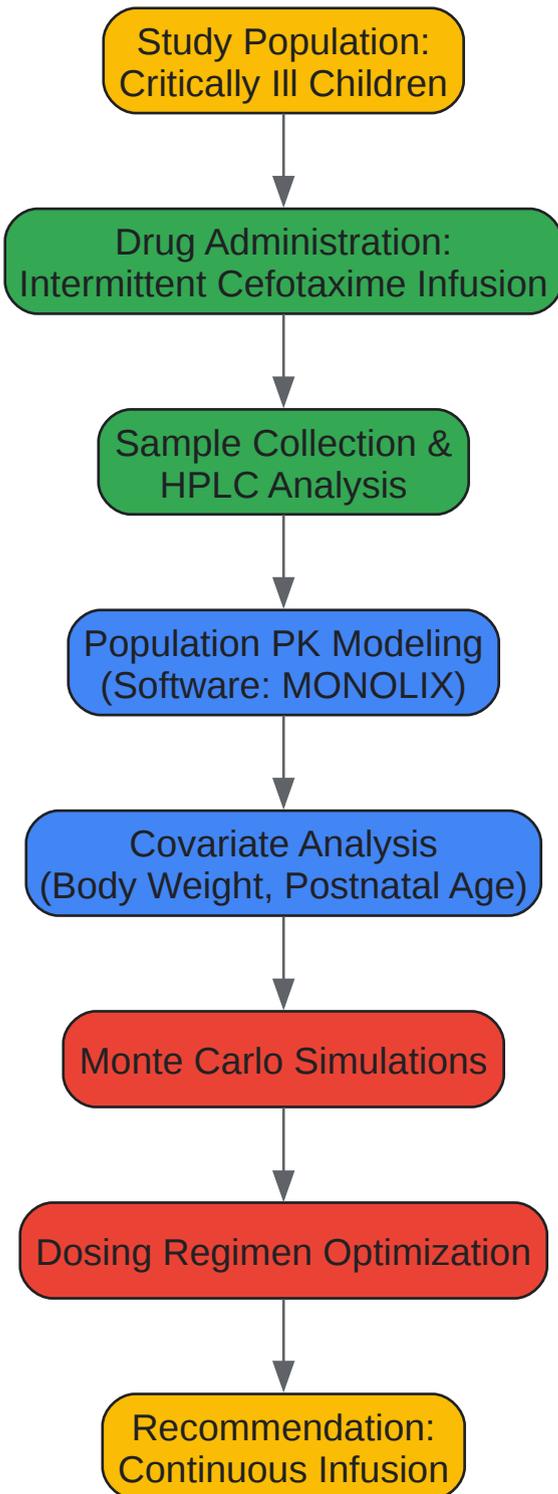
The following table summarizes key population pharmacokinetic parameters for Cefotaxime and its metabolite, **Desacetylcefotaxime**, from a study on critically ill children [1].

Parameter	Cefotaxime	Desacetylcefotaxime
Median Clearance	0.97 L·h ⁻¹ (Range: 0.3 - 7.1)	3.2 L·h ⁻¹ (Range: 0.6 - 16.3)
Volume of Distribution	0.3 L·kg ⁻¹ (Range: 0.2 - 0.41)	Information Not Provided
Significant Covariates	Body Weight, Postnatal Age	Information Not Provided

A primary finding was that **standard intermittent dosing regimens failed to maintain plasma concentrations above the target** (2 mg·L⁻¹) throughout the dosing interval. The study concluded that for the same total daily dose, switching to a **continuous infusion was the only administration method that reliably achieved the target concentration** for children over one month of age [1].

Experimental Workflow for Population PK Study

The referenced study provides a high-level overview of its methodology, which can serve as a general guide. The workflow for developing a population pharmacokinetic model and optimizing the dosing regimen is as follows:



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Key Methodology Details [1]:

- **Patient Population:** Critically ill children under 18 years of age, weighing more than 2.5 kg.
- **Drug Analysis:** Concentrations of Cefotaxime and **Desacetylcefotaxime** in plasma were quantified using **High-Performance Liquid Chromatography (HPLC)**.
- **Modeling Software:** The population pharmacokinetic model was developed using **MONOLIX**, a non-linear mixed-effect modeling software.
- **Simulations: Monte Carlo simulations** were used to predict the probability of achieving the target serum concentration for different dosing regimens.

Frequently Asked Questions (FAQs)

Q1: Why do standard cefotaxime dosing regimens often fail in critically ill patients? The study found that in critically ill children, the calculated residual concentrations of cefotaxime were low, and **no patient succeeded in attaining the target concentration** of $2 \text{ mg}\cdot\text{L}^{-1}$ throughout the dosing interval with intermittent infusion. This suggests that altered pharmacokinetic parameters in critical illness render standard dosing inadequate [1].

Q2: What is the recommended alternative dosing strategy? For children over one month of age, the study recommends a dosing regimen of **$100 \text{ mg}\cdot\text{kg}^{-1}\cdot\text{day}^{-1}$ administered by continuous infusion**. This method provided a 100% probability of target attainment for the same total daily dose, as it maintains a stable serum concentration above the target [1].

Q3: What are the practical implications of altered desacetylcefotaxime clearance? While the metabolite has its own antibacterial activity, the core problem identified was low parent drug (cefotaxime) concentrations. The optimized dosing strategy focuses on ensuring effective cefotaxime levels, which subsequently impacts metabolite levels. The higher median clearance of **desacetylcefotaxime** suggests it is eliminated more rapidly than the parent drug [1].

Troubleshooting Guide

Problem	Potential Cause	Investigation & Solution
Subtherapeutic antibiotic levels with intermittent dosing.	Pathophysiological changes in critical illness (e.g., altered volume of distribution, augmented renal clearance) leading to accelerated drug clearance and low trough concentrations.	Investigate: Conduct therapeutic drug monitoring (TDM). Solution: Switch from intermittent infusion to continuous infusion for the same total daily dose to maintain constant therapeutic levels [1].
High variability in drug exposure between patients.	Significant covariates like body weight and postnatal age significantly impact pharmacokinetic parameters (clearance and volume of distribution).	Investigate: Perform a population pharmacokinetic analysis to identify and quantify the impact of patient-specific covariates. Solution: Implement personalized dosing regimens based on the identified covariates (e.g., weight-based dosing with adjustments for age) [1].

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References

1. Population Pharmacokinetic Model to Optimize Cefotaxime Dosing... [pubmed.ncbi.nlm.nih.gov]

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